molecular formula C13H16O2 B2802552 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol CAS No. 591760-05-3

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

Cat. No. B2802552
M. Wt: 204.269
InChI Key: IQYKMHXFGUOKBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triple bond (in the pent-1-yn part) and a hydroxyl group (in the -3-ol part) could lead to interesting structural features .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially participate in acid-base reactions, the triple bond in addition reactions, and the methoxyphenyl group in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, polarity, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data sheets should be consulted for detailed information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis, based on its structure and reactivity .

properties

IUPAC Name

5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h1,5-8,14H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKMHXFGUOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

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